(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid is a compound that belongs to the class of amino acids. It is characterized by its unique structure, which includes a cyclopentyl group and a formamido moiety attached to a 4-methylpentanoic acid backbone. This compound is of interest in various scientific fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.
The compound is not widely available in commercial databases but can be synthesized in laboratory settings. Its molecular structure can be represented by the following formula: , with a CAS number of 328-39-2, which corresponds to related compounds in the literature.
(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid can be classified as:
The synthesis of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid typically involves multi-step organic synthesis techniques. One common method includes:
The molecular structure of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid features:
CC(C(=O)N1CCCC1)C(C)C(=O)O
.(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid can participate in various chemical reactions:
The mechanism of action for (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid primarily involves its interaction with biological targets, potentially influencing metabolic pathways:
(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid has potential applications in:
This compound's unique structure and properties make it a subject of interest for ongoing research in various scientific fields.
The chiral α-carbon in (2S)-4-methylpentanoic acid derivatives establishes the compound's three-dimensional architecture and biological relevance. Enantioselective synthesis predominantly employs chiral auxiliaries or catalytic asymmetric hydrogenation. The Evans oxazolidinone methodology enables high diastereoselectivity (>98% de) through alkylation of N-acylated intermediates derived from (S)-4-benzyl-2-oxazolidinone. Sequential diastereoselective alkylation using alkyl halides (e.g., isobutyl iodide) at the α-position, followed by auxiliary cleavage, yields enantiopure (S)-2-amino-4-methylpentanoic acid precursors [1].
Alternatively, hexahydrobenzoxazolidinone auxiliaries demonstrate exceptional efficacy for β²-amino acid synthesis. Juaristi et al. documented N-acylation of (R,R)- or (S,S)-hexahydrobenzoxazolidinones with 3-methylbutanoyl chloride, generating enolates that undergo stereocontrolled alkylation. Hydrolysis and Curtius rearrangement afford β²-homoleucine derivatives—structural analogs to the target backbone—with >95% enantiomeric excess (ee). This auxiliary-based route provides both enantiomers through judicious selection of the chiral template [1] [9].
Catalytic approaches utilize transition-metal complexes with chiral ligands. Rhodium-catalyzed asymmetric hydrogenation of (Z)-enamide substrates (e.g., N-acetyl-4-methyl-2-pentenoate) employing DuPhos or BINAP ligands achieves >90% ee. Biphenylphosphine ligands (e.g., BIPHEP) further enhance enantioselectivity in industrial-scale syntheses of leucine derivatives, as evidenced in patent literature detailing 5-biphenyl-4-yl-2-methylpentanoic acid synthesis [9].
Table 1: Chiral Auxiliaries and Catalysts for (2S)-4-Methylpentanoic Acid Synthesis
Method | Auxiliary/Ligand | Reaction | Stereoselectivity | Reference |
---|---|---|---|---|
Evans Auxiliary | (S)-4-Benzyl-2-oxazolidinone | Alkylation/ Hydrolysis | >98% de | [1] |
Benzoxazolidinone Route | (R,R)-Hexahydrobenzoxazolidinone | Diastereoselective Alkylation | >95% ee | [1] |
Asymmetric Hydrogenation | Rh-(R,R)-DuPhos | Enamide Reduction | 90–95% ee | [9] |
Biphenyl Catalysis | Ru-BIPHEP | Industrial Hydrogenation | >99% ee | [9] |
Installation of the cyclopentylformamido moiety (–NHC(O)cyclopentyl) necessitates regioselective acylation of the α-amino group in 4-methylpentanoic acid precursors. Carbodiimide-mediated coupling represents the benchmark approach: cyclopentyl carboxylic acid reacts with N-hydroxysuccinimide (NHS) or ethyl chloroformate to form activated esters, followed by nucleophilic attack from the α-amino group of a leucine derivative. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates this amidation in aprotic solvents (CH₂Cl₂, DMF), yielding the formamido linkage at 70–90% efficiency [8].
Schotten-Baumann conditions (aqueous NaOH/organic solvent biphasic system) offer a scalable alternative for N-acylation. Cyclopentyl carbonyl chloride reacts with amino acid salts at 0–5°C, minimizing racemization. This method is optimal for tert-butyl ester-protected leucine intermediates due to their base stability [6].
Enzyme-catalyzed acylation presents an enantioselective route using lipases (e.g., Candida antarctica Lipase B). Patent WO2022074119 details enzymatic amidations of β-branched amino acids under mild conditions (pH 7–8, 25–40°C), achieving >95% regioselectivity without epimerization. However, substrate specificity limits applicability to sterically demanding cyclopentyl donors [6].
Table 2: Cyclopentylformamido Installation Methods
Method | Activating Agent | Conditions | Yield Range | Racemization Risk |
---|---|---|---|---|
Carbodiimide (EDC/DCC) | NHS/HOBt | DMF, 0–25°C, 12–24 h | 75–92% | Low (with HOBt) |
Schotten-Baumann Acylation | Cyclopentanecarbonyl chloride | NaOH/H₂O-CH₂Cl₂, 0°C | 65–85% | Moderate (pH control) |
Enzymatic Amidation | None (CAL-B lipase) | Buffer (pH 7.5), 30°C | 50–70% | Negligible |
Mixed Anhydride | Ethyl chloroformate | THF, -15°C, base catalyst | 70–88% | Moderate |
Preserving α-center chirality during formamidation and carboxyl functionalization mandates low-racemization protocols. Chiral Bronsted acid catalysts leverage hydrogen-bonding networks to stabilize tetrahedral intermediates. SPINDOLE-based phosphoric acids (pKa ≈ 8–12) suppress enolization during N-acylation by coordinating with the carboxylate, reducing racemization to <2% [4] [7].
Organocatalytic methods employing cinchona alkaloids (e.g., quinine-derived thioureas) achieve dynamic kinetic resolution during ester hydrolysis. The catalyst binds to the carboxylate and protonated amine, enabling stereoretentive deprotection. This is critical for synthesizing tert-butyl esters of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid without epimerization [7] [10].
Immobilized chiral catalysts enhance recyclability. Silica-supported IDPi catalysts (imidodiphosphorimidates) facilitate asymmetric formyl transfer to leucine tert-butyl ester with 97% ee over ≥5 cycles. The confinement effect within the heterogeneous catalyst’s chiral pocket prevents base-induced epimerization at the α-position [4] [10].
Orthogonal protection of the carboxyl group and N-terminal amine is indispensable for sequential derivatization.
Carboxyl Protection:
Amine Protection:
Orthogonal Deprotection Sequences are exemplified in leucine-derivative synthesis: Boc-Leu-OtBu undergoes carboxyl deprotection (TFA → Boc-Leu-OH), followed by formamidation and amine deprotection if needed. The cyclopentylformamido group remains stable under both acidic (TFA) and basic (piperidine) regimes [6] [9].
Table 3: Protective Group Stability Profile
Functional Group | Protection | Deprotection Reagent | Compatibility with Cyclopentylformamido | Racemization Risk |
---|---|---|---|---|
Carboxyl | tert-Butyl ester | TFA, HCl/dioxane | Stable | Low |
Carboxyl | Benzyl ester | H₂/Pd-C | Moderate (risk of ring reduction) | Low |
Carboxyl | TBDMS ester | TBAF, AcOH | Stable | Moderate |
α-Amine | Boc | TFA, HCl | Stable | Low (in cold TFA) |
α-Amine | Fmoc | Piperidine, DBU | Stable | High (for β-branched) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3